molecular formula C10H9ClN2O2 B13727035 (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B13727035
M. Wt: 224.64 g/mol
InChI Key: NDIOEJYJTBMNMK-VMPITWQZSA-N
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Description

(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one is a complex organic compound with a unique structure that includes a chloromethyl group, a pyrrole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the pyrrole derivative, followed by the introduction of the chloromethyl group. The final step involves the formation of the oxazole ring through cyclization reactions under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the double bonds and other reactive sites.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrole and oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pyrrole and oxazole rings may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-[(1-methylpyrrol-2-yl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C10H9ClN2O2/c1-13-4-2-3-7(13)5-8-9(6-11)12-15-10(8)14/h2-5H,6H2,1H3/b8-5+

InChI Key

NDIOEJYJTBMNMK-VMPITWQZSA-N

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

CN1C=CC=C1C=C2C(=NOC2=O)CCl

Origin of Product

United States

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